Bis(p-nitrophenyl) sulfoxide
Overview
Description
Bis(p-nitrophenyl) sulfoxide is an organic compound characterized by the presence of two p-nitrophenyl groups attached to a sulfoxide functional group. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(p-nitrophenyl) sulfoxide typically involves the oxidation of Bis(p-nitrophenyl) sulfide. The oxidation can be carried out using various oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or sodium periodate. The reaction is usually conducted in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the sulfide is continuously oxidized using a suitable oxidizing agent. The reaction conditions are optimized to ensure high yield and purity of the sulfoxide product. The product is then purified using techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form Bis(p-nitrophenyl) sulfone. This reaction typically requires strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The sulfoxide can be reduced back to the corresponding sulfide using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The p-nitrophenyl groups can participate in nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Bis(p-nitrophenyl) sulfone.
Reduction: Bis(p-nitrophenyl) sulfide.
Substitution: Various substituted p-nitrophenyl derivatives.
Scientific Research Applications
Bis(p-nitrophenyl) sulfoxide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds. Its unique reactivity makes it a valuable tool in studying oxidation and reduction reactions.
Biology: The compound can be used in biochemical assays to study enzyme-catalyzed oxidation and reduction processes.
Medicine: Research into the potential therapeutic applications of this compound and its derivatives is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Bis(p-nitrophenyl) sulfoxide involves its ability to undergo oxidation and reduction reactions. The sulfoxide functional group can be readily oxidized to a sulfone or reduced to a sulfide, making it a versatile intermediate in chemical synthesis. The p-nitrophenyl groups can also participate in nucleophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Comparison with Similar Compounds
Bis(p-nitrophenyl) sulfide: The precursor to Bis(p-nitrophenyl) sulfoxide, which can be oxidized to form the sulfoxide.
Bis(p-nitrophenyl) sulfone: The fully oxidized form of this compound.
p-Nitrophenyl sulfoxide: A related compound with only one p-nitrophenyl group attached to the sulfoxide.
Uniqueness: this compound is unique due to the presence of two p-nitrophenyl groups, which enhance its reactivity and make it a valuable intermediate in organic synthesis. Its ability to undergo both oxidation and reduction reactions, as well as nucleophilic aromatic substitution, sets it apart from other similar compounds.
Properties
IUPAC Name |
1-nitro-4-(4-nitrophenyl)sulfinylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O5S/c15-13(16)9-1-5-11(6-2-9)20(19)12-7-3-10(4-8-12)14(17)18/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOPAYJWJHKMOHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60170298 | |
Record name | Benzene, 1,1'-sulfinylbis(4-nitro- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60170298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1774-38-5 | |
Record name | 1,1′-Sulfinylbis[4-nitrobenzene] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1774-38-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sulfoxide, bis(p-nitrophenyl) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001774385 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC154268 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154268 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC82906 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82906 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1,1'-sulfinylbis(4-nitro- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60170298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.